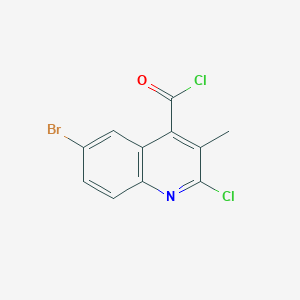

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride

Description

Chemical Structure and Properties 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by substituents at positions 2 (Cl), 3 (CH₃), 4 (COCl), and 6 (Br) on the quinoline backbone. The carbonyl chloride group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in acylations and cross-coupling reactions. Its molecular formula is C₁₁H₅BrCl₂NO, with a molecular weight of 333.53 g/mol (calculated).

Applications

This compound is primarily used in pharmaceutical and agrochemical research for constructing complex heterocycles. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the carbonyl chloride enables nucleophilic substitutions.

Properties

Molecular Formula |

C11H6BrCl2NO |

|---|---|

Molecular Weight |

318.98 g/mol |

IUPAC Name |

6-bromo-2-chloro-3-methylquinoline-4-carbonyl chloride |

InChI |

InChI=1S/C11H6BrCl2NO/c1-5-9(11(14)16)7-4-6(12)2-3-8(7)15-10(5)13/h2-4H,1H3 |

InChI Key |

ZPUZVJMMWMQBIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Br)N=C1Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of quinoline derivatives, followed by the introduction of the carbonyl chloride group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among related quinoline derivatives lie in substituent patterns, which influence reactivity, stability, and applications. Below is a comparative analysis:

Reactivity and Stability

- Electrophilic Reactivity: The carbonyl chloride group in this compound makes it highly reactive toward nucleophiles (e.g., amines, alcohols). Comparatively, 6-bromo-4-chloro-2-methylquinoline lacks this functionality, limiting its utility in acylations .

- Steric Effects: The methyl group at position 3 in the target compound introduces steric hindrance, reducing reaction rates compared to the unsubstituted 6-bromo-2-chloroquinoline-4-carbonyl chloride .

- Moisture Sensitivity : All carbonyl chloride-containing derivatives are moisture-sensitive, requiring anhydrous handling. Bulky substituents (e.g., 3-bromophenyl) marginally improve stability by reducing hydrolysis rates .

Crystallographic and Structural Insights

Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are critical for analyzing substituent effects on crystal packing. For instance:

- The methyl group in this compound disrupts planar stacking interactions observed in phenyl-substituted analogs, altering solubility and bioavailability .

Biological Activity

6-Bromo-2-chloro-3-methylquinoline-4-carbonyl chloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its application in developing new pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The presence of halogen substituents (bromo and chloro) and a carbonyl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent investigations have shown that quinoline derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In a study profiling arylated quinoline carboxylic acids, compounds with halogen substitutions at specific positions demonstrated varying degrees of inhibition against Mtb. Notably, derivatives with chlorine at C-6 showed enhanced anti-TB activity compared to their bromo counterparts .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | R1 | R2 | R3 | R4 | MABA (µg/mL) | LORA (µg/mL) |

|---|---|---|---|---|---|---|

| 6a | 2-(biphenyl) | Cl | H | H | 30.45 | 31.21 |

| 6b | 2-(biphenyl) | H | H | Cl | 61.08 | - |

| 6c | 2-(biphenyl) | F | H | H | 31.65 | 39.52 |

| 6e | 2-(biphenyl) | Br | H | H | 31.90 | >64 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives, indicating that the positioning of halogens significantly influences their antimicrobial efficacy.

Anticancer Activity

The anticancer properties of quinoline derivatives have also been explored extensively. For instance, studies have shown that certain quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.

- Receptor Binding : It can bind to receptors that regulate cellular processes, leading to altered cell behavior.

- DNA Interaction : Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

- Mycobacterium tuberculosis Inhibition : A study demonstrated that derivatives similar to this compound exhibited potent inhibition against both replicating and non-replicating forms of Mtb, suggesting potential use in treating latent tuberculosis infections .

- Cancer Cell Lines : Another investigation reported that quinoline-based compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.